Ácido 5-bromo-3-fenil salicílico

Descripción general

Descripción

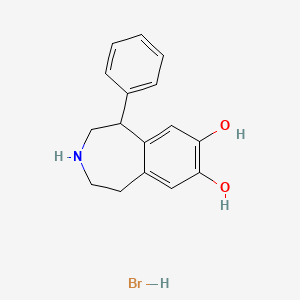

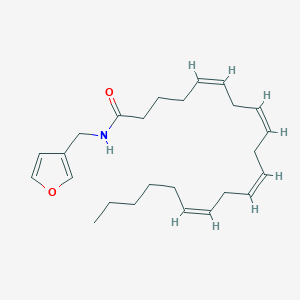

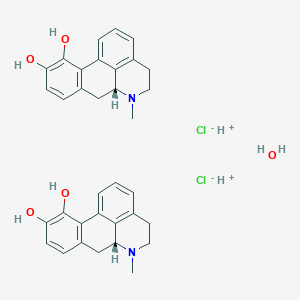

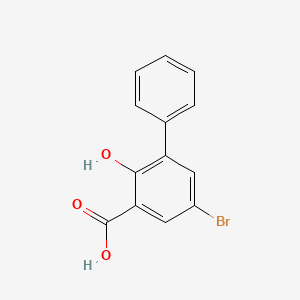

5-Bromo-3-phenyl salicylic acid is a chemical compound known for its selective inhibition of human 20α-hydroxysteroid dehydrogenase (AKR1C1). This compound has a molecular formula of C₁₃H₉BrO₃ and a molecular weight of 293.11 g/mol . It is primarily used in scientific research due to its ability to inhibit specific enzymes involved in steroid metabolism.

Aplicaciones Científicas De Investigación

5-Bromo-3-phenyl salicylic acid is widely used in scientific research due to its selective inhibition of AKR1C1. Its applications include:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on steroid metabolism and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications in conditions related to steroid metabolism.

Industry: Used in the development of new chemical processes and products.

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-3-phenyl salicylic acid is the enzyme aldo-keto reductase 1C1 (AKR1C1) . AKR1C1 is a member of the aldo-keto reductase (AKR) family of enzymes, which are NADPH-dependent oxidoreductases . This enzyme metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone .

Mode of Action

5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 . The inhibition constant (Ki) for AKR1C1 is 140 nM . This means that the compound binds to the enzyme and prevents it from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid affects the metabolism of progesterone . Normally, AKR1C1 converts progesterone to 20α-hydroxy progesterone, an inactive progestin . By inhibiting AKR1C1, the compound prevents this conversion, potentially leading to increased levels of progesterone.

Pharmacokinetics

The compound is soluble in dmf and dmso, suggesting that it may be well-absorbed in the body

Result of Action

The inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid can have several effects at the molecular and cellular levels. For example, it can lead to increased levels of progesterone, as the conversion to 20α-hydroxy progesterone is blocked . Additionally, AKR1C1 has been implicated in cancer and in the processing of neuroactive steroids involved in brain function . Therefore, inhibiting this enzyme could potentially affect these processes as well.

Action Environment

The action of 5-Bromo-3-phenyl salicylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances that can bind to AKR1C1 might influence the compound’s ability to inhibit this enzyme

Análisis Bioquímico

Biochemical Properties

5-Bromo-3-phenyl salicylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of the aldo-keto reductase 1C1 (AKR1C1) enzyme. This enzyme is part of the aldo-keto reductase family, which includes several human hydroxysteroid dehydrogenases. AKR1C1 metabolizes progesterone to an inactive form, 20α-hydroxy progesterone . 5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 with a high affinity (Ki = 140 nM), while showing significantly lower inhibition of other related enzymes such as AKR1C2 and AKR1C3 . This selective inhibition is due to the compound’s ability to bind to a specific hydrophobic pocket in the active site of AKR1C1 .

Cellular Effects

The effects of 5-Bromo-3-phenyl salicylic acid on various cell types and cellular processes are profound. In cells overexpressing AKR1C1, the compound effectively inhibits the metabolism of progesterone, leading to an accumulation of the hormone . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid has been implicated in the modulation of neuroactive steroids, which play a role in brain function and cancer progression .

Molecular Mechanism

At the molecular level, 5-Bromo-3-phenyl salicylic acid exerts its effects through specific binding interactions with biomolecules. The compound forms hydrogen bonds with key residues in the active site of AKR1C1, including His117, Tyr55, and His222 . Additionally, the phenyl ring of 5-Bromo-3-phenyl salicylic acid engages in van der Waals interactions with residues such as Phe311, Leu308, and Leu54 . These interactions stabilize the binding of the compound to the enzyme, leading to effective inhibition of its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-phenyl salicylic acid have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods In vitro studies have shown that the inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid can persist for several hours, but the compound’s stability and degradation in vivo are yet to be fully characterized .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-phenyl salicylic acid vary with different dosages in animal models. While specific in vivo data is limited, in vitro studies suggest that the compound is effective at concentrations ranging from 10 nM to 460 nM . Higher doses may lead to toxic or adverse effects, but detailed studies on dosage thresholds and toxicity in animal models are necessary to establish safe and effective dosing regimens .

Metabolic Pathways

5-Bromo-3-phenyl salicylic acid is involved in metabolic pathways related to steroid metabolism. By inhibiting AKR1C1, the compound affects the conversion of progesterone to its inactive form, thereby influencing the levels of active progesterone in cells . This inhibition can alter metabolic flux and the levels of metabolites involved in steroid biosynthesis and degradation .

Transport and Distribution

The transport and distribution of 5-Bromo-3-phenyl salicylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, but specific transporters or binding proteins that facilitate its cellular uptake and distribution have not been identified

Subcellular Localization

The subcellular localization of 5-Bromo-3-phenyl salicylic acid is primarily within the cytoplasm, where it interacts with AKR1C1 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its activity is largely confined to the cytoplasmic environment, where it exerts its inhibitory effects on AKR1C1 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl salicylic acid typically involves the bromination of 3-phenyl salicylic acid. The reaction conditions often include the use of bromine in an organic solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 5-Bromo-3-phenyl salicylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-3-phenyl salicylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Comparación Con Compuestos Similares

- 3-Bromo-5-phenyl salicylic acid

- 5-Bromo-2-hydroxy-[1,1’-biphenyl]-3-carboxylic acid

Comparison: 5-Bromo-3-phenyl salicylic acid is unique due to its high selectivity for AKR1C1 compared to other similar compounds. It has a Ki value of 140 nM for AKR1C1, which is significantly lower than its Ki values for other related enzymes such as AKR1C2 and AKR1C3 . This high selectivity makes it a valuable tool in research focused on steroid metabolism and enzyme inhibition.

Propiedades

IUPAC Name |

5-bromo-2-hydroxy-3-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQWWRUNBHYQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626874 | |

| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99514-99-5 | |

| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.